

Application Notes and Protocols for BPTQ Loading in Microscopy

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Compound of Interest

Compound Name: **BPTQ**

Cat. No.: **B13430375**

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These application notes provide a detailed protocol for the loading of the fluorescent probe **BPTQ** for microscopy applications, enabling the visualization and quantification of specific cellular components. The following sections detail the necessary reagents, equipment, and step-by-step procedures for successful cell loading and imaging.

I. Quantitative Data Summary

For optimal results in fluorescence microscopy, the loading concentration of **BPTQ** should be carefully optimized for the specific cell type and experimental conditions. The following table summarizes recommended starting concentrations based on available data for similar fluorescent probes.

Parameter	Concentration Range	Notes
Stock Solution	10 mM in DMSO	Prepare a concentrated stock solution for serial dilutions.
Working Solution	10 µM	This is a recommended starting point for many cell lines. [1]
Incubation Time	5 - 30 minutes	The optimal time may vary depending on the cell type and experimental goals. [1]

II. Experimental Protocols

This section outlines the detailed methodology for preparing solutions and loading **BPTQ** into live cells for fluorescence microscopy.

A. Materials and Reagents

- **BPTQ** fluorescent probe
- Dimethyl sulfoxide (DMSO), anhydrous
- Phosphate-buffered saline (PBS), pH 7.4
- Cell culture medium appropriate for your cells
- Adherent cells plated on coverslips or in imaging dishes
- Suspension cells

B. Equipment

- Fluorescence microscope with appropriate filter sets
- Incubator (37°C, 5% CO₂)
- Pipettes and sterile, disposable tips

- Microcentrifuge tubes
- Vortex mixer

C. Stock Solution Preparation

- Prepare a 10 mM stock solution of **BPTQ** by dissolving the required amount of the probe in anhydrous DMSO.[1]
- Vortex the solution until the probe is completely dissolved.
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -20°C, protected from light.

D. Cell Loading Protocol for Adherent Cells

- Culture adherent cells on glass coverslips or in imaging-specific dishes until they reach the desired confluence.
- Prepare a fresh working solution of **BPTQ** by diluting the 10 mM stock solution in pre-warmed cell culture medium to a final concentration of 10 µM.[1]
- Remove the culture medium from the cells and wash once with pre-warmed PBS.
- Add the **BPTQ** working solution to the cells and incubate for 5-30 minutes at 37°C, protected from light.[1] The optimal incubation time should be determined empirically for each cell line and experimental setup.
- After incubation, gently wash the cells two to three times with pre-warmed PBS to remove any unbound probe.
- Add fresh, pre-warmed cell culture medium or an appropriate imaging buffer to the cells.
- Proceed with fluorescence microscopy imaging.

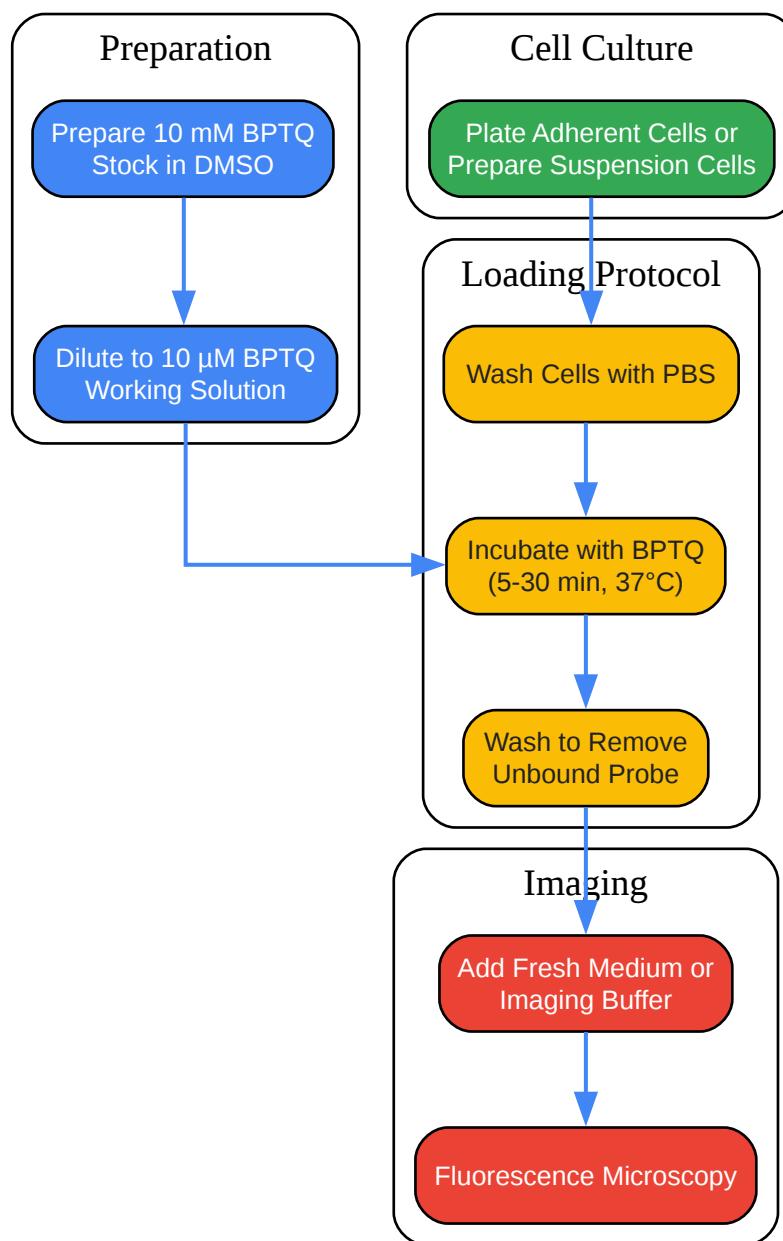
E. Cell Loading Protocol for Suspension Cells

- Collect suspension cells by centrifugation at a low speed (e.g., 200 x g) for 5 minutes.
- Resuspend the cell pellet in pre-warmed cell culture medium.
- Prepare the **BPTQ** working solution as described in step D2.
- Add the working solution to the cell suspension and incubate for 5-30 minutes at 37°C, protected from light.[\[1\]](#)
- After incubation, wash the cells by centrifugation and resuspension in fresh, pre-warmed PBS. Repeat the wash step twice.
- Resuspend the final cell pellet in the desired volume of fresh cell culture medium or imaging buffer.
- The cells are now ready for imaging.

III. Visualization and Workflow

A. Experimental Workflow

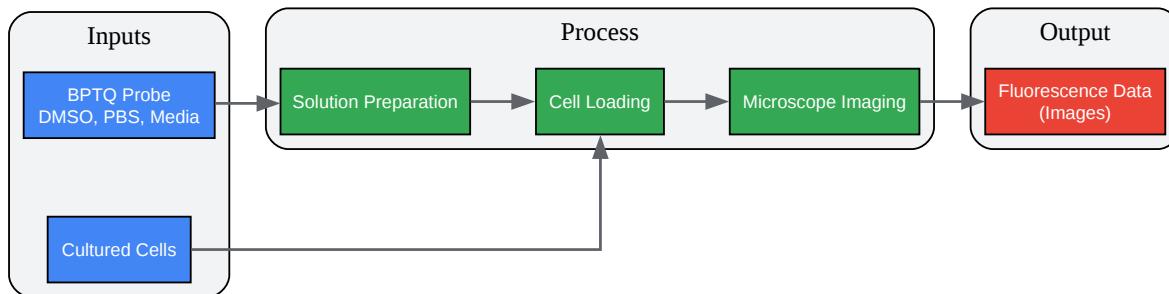
The following diagram illustrates the general workflow for loading **BPTQ** into cells for microscopy.

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Caption: **BPTQ** Cell Loading and Imaging Workflow.

B. Signaling Pathway or Logical Relationship

The following diagram illustrates the logical steps from sample preparation to data acquisition.



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Caption: Logical Flow from Reagents to Data.

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References

- 1. [mdpi.com](https://www.mdpi.com) [mdpi.com]
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